2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide
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Overview
Description
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide is a chemical compound known for its unique structure and properties It belongs to the class of chromenium compounds, which are characterized by a chromenium ion core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide typically involves the reaction of 2,4-diphenyl-5,6-dihydrobenzo[h]chromenium chloride with a bromide source under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a bromide salt like sodium bromide or potassium bromide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the exchange of the chloride ion with the bromide ion, resulting in the formation of the desired bromide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenium oxides.
Reduction: Reduction reactions can convert the chromenium ion to a lower oxidation state.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium chloride, potassium iodide, or other nucleophiles in polar solvents.
Major Products
Oxidation: Chromenium oxides and related compounds.
Reduction: Reduced chromenium species.
Substitution: Various substituted chromenium compounds depending on the nucleophile used.
Scientific Research Applications
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide involves its interaction with molecular targets and pathways. The compound can act as a DNA intercalating agent, binding to DNA and interfering with its replication and transcription processes. This interaction can lead to the inhibition of topoisomerase IIα, an enzyme involved in DNA replication and cell division. The compound’s ability to intercalate into DNA and inhibit topoisomerase IIα makes it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride
- 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate
Uniqueness
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to its chloride and thiocyanate counterparts. The bromide ion can enhance the compound’s solubility and stability in certain solvents, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.BrH/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPYZBGBFEDRR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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